Degarelix [Ac-D-2Nal-D-Cpa-D-Pal-Ser-Aph(L-Hor)-D-Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2] [, ] is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) receptor antagonist [, , ]. It plays a crucial role in scientific research as a tool to investigate the effects of rapid and sustained testosterone suppression. Degarelix is specifically designed to target and block the GnRH receptors in the pituitary gland [, ]. This action effectively prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a significant reduction in testosterone production [, , ].
Degarelix is derived from modifications of natural gonadotropin-releasing hormone. Its structure includes non-proteinogenic amino acids which enhance its pharmacological properties. The compound is classified under peptide hormones and is specifically categorized as a gonadotropin-releasing hormone receptor antagonist.
The synthesis of Degarelix involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes several steps:
Degarelix has a complex molecular structure characterized by a sequence of amino acids that includes both standard and non-standard residues. The molecular formula can be represented as C with various stereocenters contributing to its biological activity.
Degarelix undergoes various chemical reactions during its synthesis and metabolism:
Degarelix functions by competitively inhibiting gonadotropin-releasing hormone receptors in the anterior pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to decreased testosterone production from the testes.
Degarelix exhibits several notable physical and chemical properties:
Degarelix has significant clinical applications:
Degarelix (chemical structure: Ac-D-2-Nal-D-4Cpa-D-3Pal-Ser-4Aph(L-Hor)-D-4Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH₂) is a synthetic decapeptide engineered for high-affinity competitive binding to human gonadotropin-releasing hormone (GnRH) receptors. Unlike endogenous GnRH, degarelix incorporates non-natural amino acids: D-2-naphthylalanine (D-2-Nal) at position 1, D-4-chlorophenylalanine (D-4Cpa) at position 2, and carbamoyl-D-3-pyridylalanine (D-4Aph(Cbm)) at position 6. These modifications confer resistance to enzymatic degradation while optimizing steric hindrance to block GnRH access to the receptor’s orthosteric site [1] [2].
The binding kinetics reveal rapid association (Kon ≈ 10⁵ M⁻¹s⁻¹) and slow dissociation (Koff ≈ 10⁻⁴ s⁻¹), resulting in a sub-nanomolar binding affinity (Kd = 0.2 nM). This high affinity arises from hydrophobic interactions between degarelix’s D-3Pal and transmembrane domain (TMD) 6 of the GnRH receptor, alongside ionic bonds involving Arg⁸ in TMD 3. Competitive radioligand assays demonstrate >95% receptor occupancy within 4 hours post-administration, effectively preventing native GnRH binding [2] [8].
Table 1: Structural Motifs of Degarelix and Their Receptor Interactions
Position | Amino Acid | Chemical Modification | Receptor Interaction Target |
---|---|---|---|
1 | D-2-Nal | Naphthyl group | Hydrophobic pocket (TMD 2/3) |
2 | D-4Cpa | Chlorophenyl group | Van der Waals contacts (TMD 3) |
6 | D-4Aph(Cbm) | Carbamoylated pyridylalanine | Hydrogen bonding (TMD 6) |
10 | D-Ala-NH₂ | C-terminal amidation | Stabilization of α-helix |
Degarelix’s receptor blockade induces immediate suppression of pituitary gonadotropes. Within 6 hours of subcutaneous administration, plasma luteinizing hormone (LH) decreases by 84–89%, reaching nadir levels (<0.1 IU/L) by day 3 [3] [7]. This contrasts sharply with GnRH agonists, which transiently amplify LH secretion ("flare effect") before desensitization.
Follicle-stimulating hormone (FSH) suppression follows a biphasic pattern: an initial 65% reduction within 24 hours, followed by sustained suppression to ≤1.5 IU/L by day 28. Notably, degarelix achieves 35% greater FSH suppression than leuprolide at 12 months (p<0.01), attributed to direct pituitary inhibition rather than partial desensitization [3] [5]. Pharmacodynamic modeling confirms that degarelix disrupts GnRH pulsatility (frequency: 0.2 pulses/hour vs. basal 0.8 pulses/hour), halting both LH and FSH synthesis at transcriptional levels [7].
The LH suppression cascade drives rapid testosterone depletion. Degarelix reduces serum testosterone by 89% within 24 hours, with 97% of patients achieving castration levels (≤0.5 ng/mL) by day 3 [1] [4]. This kinetics profile follows a two-compartment model:
Sustained castration (testosterone ≤0.5 ng/mL for ≥1 year) occurs in 98% of patients receiving monthly maintenance doses (80–160 mg). This contrasts with GnRH agonists, where testosterone microsurges recur with each injection due to transient receptor resensitization [9]. Degarelix’s gel depot formation at the injection site enables zero-order release kinetics, maintaining plasma concentrations >1.5 ng/mL throughout dosing intervals [9].
Degarelix’s antagonist mechanism confers distinct advantages over agonists like leuprolide or goserelin:
Table 2: Pharmacodynamic Comparison of Degarelix vs. Leuprolide
Parameter | Degarelix | Leuprolide | Pharmacological Significance |
---|---|---|---|
Testosterone surge | Absent | Present (days 1–7) | Prevents clinical flare in metastases |
Time to castration | ≤3 days | 21–28 days | Critical for symptomatic disease |
Testosterone escape | ≤1% (12 months) | 5–18% (12 months) | Avoids androgen-driven progression |
FSH suppression | 90–95% sustained | 60–75% partial | May inhibit FSH-driven tumor growth |
Cardiovascular risk | Lower incidence* | Higher incidence* | Reduced MACE risk (RR 0.59, CI 0.41–0.84) [6] |
*Meta-analysis of 15 studies (n=123,969 patients) [6]
Molecular studies reveal that degarelix avoids agonist-induced conformational changes in GnRH receptors. While agonists trigger receptor internalization and ERK pathway activation, degarelix stabilizes inactive receptor states, preventing downstream Gαq signaling. This explains the absence of testosterone surges and microsurges [2] [8]. Additionally, degarelix’s near-complete FSH suppression may inhibit FSH receptor-mediated tumor angiogenesis, potentially delaying castration resistance [2] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7